5-Oxaspiro[2.4]heptane-6-carboxylic acid
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Overview
Description
5-Oxaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring, followed by oxidation to introduce the carboxylic acid functionality .
Industrial Production Methods
While specific industrial production methods for 5-Oxaspiro[2This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The spirocyclic ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-Oxaspiro[2.4]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 5-Oxaspiro[2.4]heptane-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-6-carboxylic acid: Similar structure but lacks the oxygen atom in the spiro ring.
5-Oxaspiro[2.4]heptane-6-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
5-Oxaspiro[2.4]heptane-6-amine: Similar structure but with an amine group instead of a carboxylic acid group
Uniqueness
5-Oxaspiro[2.4]heptane-6-carboxylic acid is unique due to the presence of both the spirocyclic ring and the carboxylic acid group.
Properties
IUPAC Name |
5-oxaspiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(1-2-7)4-10-5/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAJIDFUNLCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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